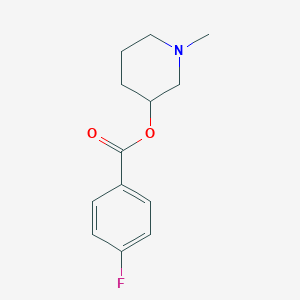
1-(2,2-Diphenylpropanoyl)-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Diphenylpropanoyl)-4-methylpiperazine, also known as DPP-4 inhibitor, is a type of medication used to treat type 2 diabetes. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down incretin hormones that stimulate insulin secretion. This results in increased insulin secretion and lower blood sugar levels. In addition to its medical use, DPP-4 inhibitors have also been studied for their potential applications in scientific research.
Mécanisme D'action
1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors work by inhibiting the enzyme this compound, which is responsible for breaking down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion and lower blood sugar levels. By inhibiting this compound, this compound inhibitors increase the levels of these hormones, resulting in increased insulin secretion and lower blood sugar levels.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to have a number of biochemical and physiological effects. In addition to their effects on insulin secretion and blood sugar levels, they have also been shown to improve beta cell function, reduce inflammation, and improve endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors in lab experiments is their specificity for this compound. This allows researchers to selectively inhibit this compound without affecting other enzymes or pathways. However, one limitation is that this compound inhibitors may have off-target effects that could complicate interpretation of experimental results.
Orientations Futures
There are a number of future directions for research on 1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors. One area of interest is in the development of more selective and potent inhibitors. Another area of research is in the study of the long-term effects of this compound inhibitors on beta cell function and glucose metabolism. Additionally, this compound inhibitors may have potential applications in the treatment of other diseases such as cardiovascular disease and Alzheimer's disease.
Méthodes De Synthèse
1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the reaction of a piperazine compound with a substituted phenylpropanoic acid. The resulting compound is then purified and tested for its this compound inhibitory activity.
Applications De Recherche Scientifique
1-(2,2-Diphenylpropanoyl)-4-methylpiperazine inhibitors have been studied for their potential applications in a variety of scientific research areas. One area of interest is in the study of incretin hormones and their role in glucose homeostasis. This compound inhibitors can be used to study the effects of these hormones on insulin secretion and glucose metabolism.
Another area of research is in the study of the mechanisms underlying type 2 diabetes. This compound inhibitors can be used to investigate the role of this compound in the development of insulin resistance and beta cell dysfunction.
Propriétés
Formule moléculaire |
C20H24N2O |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
1-(4-methylpiperazin-1-yl)-2,2-diphenylpropan-1-one |
InChI |
InChI=1S/C20H24N2O/c1-20(17-9-5-3-6-10-17,18-11-7-4-8-12-18)19(23)22-15-13-21(2)14-16-22/h3-12H,13-16H2,1-2H3 |
Clé InChI |
CVARLGHKNPUMND-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C |
SMILES canonique |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-Azabicyclo[2.2.2]oct-3-yl 4-ethoxybenzoate](/img/structure/B295048.png)


![1-Azabicyclo[2.2.2]oct-3-yl 3,4-dimethoxybenzoate](/img/structure/B295052.png)





